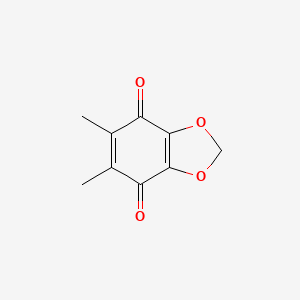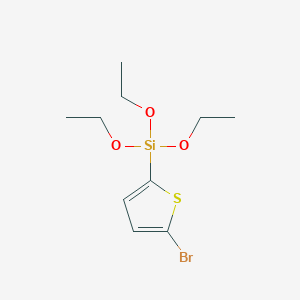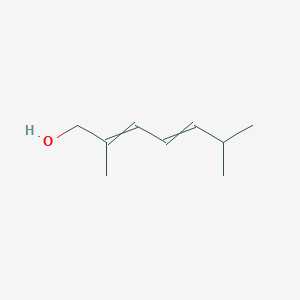
3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole is a complex organic compound that features an indole core substituted with an isothiocyanatoethyl group, a methoxy group, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Isothiocyanatoethyl Group: The isothiocyanatoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate isothiocyanate precursor.
Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide in the presence of a base.
Trimethylsilylation: The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The isothiocyanato group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the isothiocyanato group.
Applications De Recherche Scientifique
3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and polymers.
Mécanisme D'action
The mechanism of action of 3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole involves its interaction with specific molecular targets and pathways. The isothiocyanato group is known to react with nucleophiles such as thiols and amines, which can lead to the modification of proteins and enzymes. This can result in the inhibition of enzyme activity or the induction of cellular stress responses, ultimately affecting cell function and viability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isothiocyanatoethyl methacrylate
- 2-Isothiocyanatoethyl acrylate
- 1-(2-Isothiocyanatoethyl)-3-methoxybenzene
Uniqueness
3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trimethylsilyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for further chemical modifications and applications.
Propriétés
Numéro CAS |
60114-19-4 |
|---|---|
Formule moléculaire |
C15H20N2OSSi |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
[3-(2-isothiocyanatoethyl)-5-methoxyindol-1-yl]-trimethylsilane |
InChI |
InChI=1S/C15H20N2OSSi/c1-18-13-5-6-15-14(9-13)12(7-8-16-11-19)10-17(15)20(2,3)4/h5-6,9-10H,7-8H2,1-4H3 |
Clé InChI |
WQVSBZYFCFDUCK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C=C2CCN=C=S)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)





![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)


![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)
